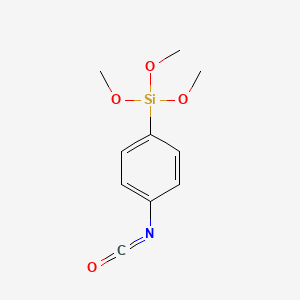
(4-Isocyanatophenyl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Addition Reactions: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Trimethoxysilane Group: Undergoes hydrolysis and condensation to form siloxane bonds, which contribute to the formation of durable and stable networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler compound with only a trimethoxysilane group.
Phenyltrimethoxysilane: Contains a phenyl group instead of an isocyanate group.
Isooctyl trimethoxysilane: Features an isooctyl group instead of a phenyl group.
Uniqueness
(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .
Eigenschaften
CAS-Nummer |
114371-16-3 |
|---|---|
Molekularformel |
C10H13NO4Si |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
(4-isocyanatophenyl)-trimethoxysilane |
InChI |
InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3 |
InChI-Schlüssel |
ZMCHMRGDLDAKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


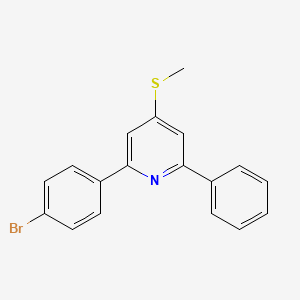
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
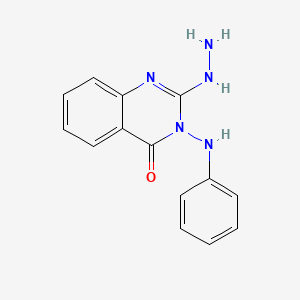
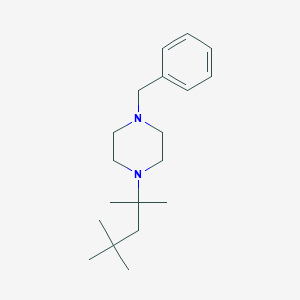
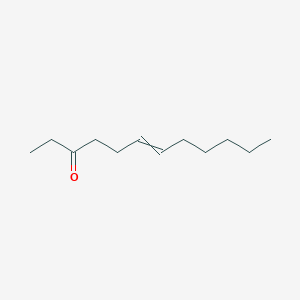
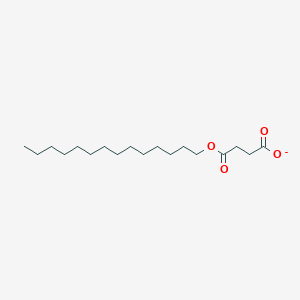
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

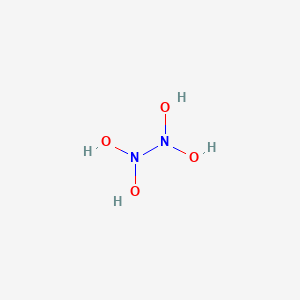
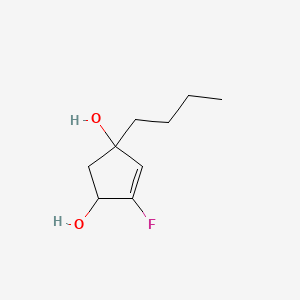
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
